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(4,6-Difluoro-1H-indazol-3-yl)methanol

Cat. No.: B11908199
M. Wt: 184.14 g/mol
InChI Key: JDMKDHSEGLTJRR-UHFFFAOYSA-N
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Description

(4,6-Difluoro-1H-indazol-3-yl)methanol (CAS 1360947-47-2) is a fluorinated indazole derivative of significant interest in modern drug discovery and medicinal chemistry research. The compound features a hydroxymethyl group at the 3-position of the 1H-indazole core, which serves as a versatile synthetic handle for further functionalization and the construction of more complex molecular architectures . The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and presence in several approved therapeutics and clinical candidates . Researchers value this specific difluoro-substituted analog, as the introduction of fluorine atoms at the 4- and 6-positions can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . The indazole nucleus is a prominent pharmacophore in medicinal chemistry. It is recognized for its broad spectrum of pharmacological activities, which include serving as a core structure in kinase inhibitors such as pazopanib and axitinib (used in oncology), as well as in other agents with demonstrated anti-cancer, anti-microbial, and anti-inflammatory properties . The primary research value of this compound lies in its role as a key synthetic intermediate or building block. The hydroxymethyl group can be readily converted into other functionalities, such as ethers or esters, or used to create linkers for conjugation, making it invaluable for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This compound is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols. The product is typically supplied sealed and stored dry at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2O B11908199 (4,6-Difluoro-1H-indazol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

(4,6-difluoro-2H-indazol-3-yl)methanol

InChI

InChI=1S/C8H6F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-2,13H,3H2,(H,11,12)

InChI Key

JDMKDHSEGLTJRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)CO)F)F

Origin of Product

United States

Synthetic Methodologies for 4,6 Difluoro 1h Indazol 3 Yl Methanol and Its Precursors

Strategies for the Construction of the 1H-Indazole Core

The 1H-indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prevalent feature in many pharmacologically active compounds. nih.govgoogle.com Its synthesis can be achieved through various established and modern organic chemistry techniques.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a foundational approach to forming the indazole ring system, often involving the formation of a key N-N bond followed by ring closure.

Diazotization-Cyclization: This classic method typically utilizes readily available aniline (B41778) derivatives. For instance, precursors like o-toluidine (B26562) can be diazotized using sodium nitrite (B80452) in an acidic medium, followed by an intramolecular cyclization involving the adjacent methyl group to form the 1H-indazole ring. chemicalbook.com A similar protocol has been successfully applied to o-alkynylanilines, where diazotization leads to a subsequent cyclization that yields 3-substituted 1H-indazoles. chemicalbook.com Another pathway involves the reductive cyclization of a diazonium salt prepared from o-aminobenzoic acid. chemicalbook.com

Fischer Indole (B1671886) Synthesis Analogs: While the Fischer synthesis is renowned for producing indoles, its underlying principles are analogous to certain indazole syntheses. thermofisher.comwikipedia.org The Fischer synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.govyoutube.com The mechanism proceeds through a phenylhydrazone intermediate, which tautomerizes to an enehydrazine. wikipedia.orgorganic-chemistry.org A critical acs.orgacs.org-sigmatropic rearrangement occurs, followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Many indazole syntheses also proceed through arylhydrazone intermediates, which can be cyclized under various conditions to form the indazole core, representing a strategic parallel to the Fischer reaction. nih.gov

Palladium-Catalyzed Coupling Approaches in Indazole Synthesis

Modern synthetic chemistry has increasingly relied on transition-metal-catalyzed reactions to form carbon-nitrogen bonds with high efficiency and functional group tolerance. wikipedia.org

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing C-N bonds. wikipedia.orgyoutube.com It is particularly effective for the intramolecular amination of aryl halides to construct nitrogen-containing heterocycles. acs.org In the context of indazole synthesis, a suitably substituted o-haloaryl hydrazone can undergo an intramolecular Buchwald-Hartwig coupling to form the indazole ring system. acs.orgresearchgate.net This method's utility has been demonstrated in the synthesis of 1-aryl-1H-indazoles from the arylhydrazones of 2-bromoaldehydes, showcasing the effectiveness of palladium catalysts paired with specialized phosphine (B1218219) ligands. acs.org The development of various generations of catalyst systems has expanded the scope of this reaction, making it applicable to a wide array of substrates under mild conditions. wikipedia.org

Catalyst System ComponentExamplesRole in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)The active catalyst that facilitates the oxidative addition and reductive elimination steps. acs.orgrsc.orgorgsyn.org
Phosphine Ligand rac-BINAP, DPEphos, dppf, Xantphos, CM-phosStabilizes the palladium center and modulates its reactivity to promote efficient coupling. acs.orgresearchgate.netorgsyn.org
Base Cs₂CO₃, K₃PO₄, K₂CO₃Activates the amine for coupling by deprotonation. acs.orgrsc.org
Solvent Toluene, Dioxane, DMFProvides the medium for the reaction, influencing solubility and reaction rates. acs.orgmdpi.com

Heterocyclic Annulation Techniques

Annulation refers to the construction of a new ring onto a pre-existing molecular framework. This approach provides a direct route to the bicyclic indazole system.

[3+2] Cycloaddition: This strategy involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. The 1H-indazole skeleton can be constructed via a [3+2] annulation approach by reacting arynes with hydrazones or diazo compounds. organic-chemistry.org For example, the reaction of o-(trimethylsilyl)aryl triflates (an aryne precursor) with various diazo compounds provides a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.org

Transition-Metal-Catalyzed C-H Annulation: Recent advances have enabled the synthesis of indazoles through C-H activation and annulation cascades. Rhodium-catalyzed reactions, for instance, can achieve the C-H/C-H cross-coupling of aldehyde phenylhydrazones to yield 1H-indazoles. nih.gov Similarly, the reaction of azobenzenes with alkenes or aldehydes, catalyzed by rhodium or other transition metals, can lead to functionalized indazole derivatives through sequential C-H activation and intramolecular cyclization. nih.govnih.govnih.gov

Introduction of Fluoro-Substituents at C-4 and C-6 Positions

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, enhancing metabolic stability and binding affinity. numberanalytics.comyork.ac.ukrsc.org For a molecule like (4,6-Difluoro-1H-indazol-3-yl)methanol, the fluorine atoms are typically introduced by using a pre-fluorinated starting material.

Nucleophilic and Electrophilic Fluorination Strategies during Synthesis

While less common for introducing fluorine onto an already-formed indazole core at the 4 and 6 positions, these general fluorination strategies are fundamental in organofluorine chemistry.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (such as a nitro group or a halogen) on an aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). rsc.orggoogle.com The reaction generally requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. google.com The efficiency of the reaction is highly dependent on the solvent, with polar aprotic solvents being preferred as they enhance the nucleophilicity of the fluoride ion. rsc.org

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. numberanalytics.com A common and effective modern reagent for this purpose is N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Research has demonstrated the successful regioselective C-3 fluorination of 2H-indazoles using NFSI in water, highlighting the potential of direct fluorination on the indazole scaffold, although this specific example targets a different position and tautomer. organic-chemistry.org

Fluorination StrategyReagent TypeCommon Reagents
Electrophilic Delivers "F⁺" to an electron-rich systemSelectfluor, N-Fluorobenzenesulfonimide (NFSI) numberanalytics.comorganic-chemistry.org
Nucleophilic Delivers "F⁻" to an electron-deficient systemPotassium Fluoride (KF), Cesium Fluoride (CsF) rsc.orggoogle.com

Regioselective Introduction of Fluorine Atoms onto Aromatic Precursors

The most practical and regiochemically precise method for synthesizing this compound involves starting with an aromatic precursor that already contains the desired fluorine atoms at the correct positions. The indazole ring is then constructed upon this fluorinated scaffold.

A plausible synthetic route would begin with a compound like 3,5-difluoroaniline (B1215098) or 1,3,5-trifluorobenzene. From these starting materials, standard organic transformations are used to introduce the necessary functional groups required for one of the indazole-forming cyclization reactions described previously. For example, a process was developed for a scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole starting from 1-bromo-2,4-difluorobenzene. thieme-connect.com This synthesis utilized a regioselective ortho-directed lithiation to introduce an aldehyde group, which was then converted to a hydrazone and cyclized via an intramolecular Ullmann reaction. thieme-connect.com This case study exemplifies the powerful strategy of building the heterocyclic ring onto a pre-existing, regiochemically defined fluorinated aromatic precursor.

Further illustrating this principle, new regioisomeric fluorine-containing indazolones have been synthesized in high yields by reacting 2-acylcyclohexane-1,3-diones with 4-fluorophenylhydrazine hydrochloride, demonstrating the use of a fluorinated building block to construct the final heterocyclic product. osi.lv

Synthesis of the 3-Substituted Methanol (B129727) Moiety

The introduction of a methanol group at the C-3 position of the 4,6-difluoro-1H-indazole scaffold is a critical transformation. This can be achieved through several strategic approaches, primarily involving the reduction of C-3 carbonyl precursors or direct functionalization.

Reduction of Carboxylic Acid Derivatives (e.g., Esters, Amides)

A robust and widely employed strategy for synthesizing this compound is the reduction of a corresponding C-3 carboxylic acid or its ester derivative. This approach hinges on the initial synthesis of these precursors.

The key precursor, 4,6-difluoro-1H-indazole-3-carboxylic acid, can be synthesized through methods such as the cyclization of appropriately substituted phenylacetic acid derivatives. For instance, a practical route involves the treatment of a 2-amino-3,5-difluorophenylacetic acid derivative with a diazotizing agent like sodium nitrite or tert-butyl nitrite, which induces cyclization to form the indazole-3-carboxylate semanticscholar.org.

Table 1: Precursors for the Reduction to this compound

Precursor Compound Formula Molecular Weight CAS Number
4,6-Difluoro-1H-indazole-3-carboxylic acid C₈H₄F₂N₂O₂ 198.13 885523-11-5
Methyl 4,6-difluoro-1H-indazole-3-carboxylate C₉H₆F₂N₂O₂ 212.16 Not Available
Ethyl 4,6-difluoro-1H-indazole-3-carboxylate C₁₀H₈F₂N₂O₂ 226.18 Not Available
(4,6-Difluoro-1H-indazol-3-yl)(morpholino)methanone C₁₂H₁₁F₂N₃O₂ 283.23 Not Available

Once the carboxylic acid or its derivative is obtained, it can be reduced to the primary alcohol. The direct reduction of carboxylic acids requires strong reducing agents. A more common approach involves the conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by reduction.

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) are highly effective for this transformation. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃·THF, can be used. For reductions requiring higher chemoselectivity, sodium borohydride (B1222165) (NaBH₄) can be employed, though it typically requires the prior activation of the carboxylic acid, for example, by converting it into a mixed anhydride (B1165640) nih.govnih.gov. This prevents the reduction of other sensitive functional groups that might be present in the molecule. The reaction is typically performed at low temperatures (0 °C to room temperature) and quenched with water to yield the final alcohol product.

Grignard or Organolithium Chemistry Approaches

Organometallic strategies provide a more direct route to functionalizing the C-3 position. This approach typically involves the deprotonation of the indazole ring at C-3 using a strong organolithium base, such as n-butyllithium (n-BuLi), to create a nucleophilic intermediate.

A significant challenge in this approach is the acidic proton on the N-1 nitrogen of the indazole ring. To prevent the base from simply deprotonating the nitrogen, the N-H group must first be protected. Common protecting groups for indazoles include (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) or a simple benzyl (B1604629) group researchgate.net. After protection, the C-3 proton can be selectively removed by the organolithium reagent at low temperatures (e.g., -78 °C) in an inert solvent like THF.

The resulting C-3 lithiated indazole is a potent nucleophile that can react with a suitable one-carbon electrophile. For the synthesis of the methanol moiety, formaldehyde (B43269) is the ideal electrophile. The addition of gaseous formaldehyde or its solid polymer form, paraformaldehyde, to the reaction mixture, followed by an acidic workup, will install the hydroxymethyl group at the C-3 position. The final step involves the removal of the N-1 protecting group under appropriate conditions to yield this compound.

Post-Cyclization Functionalization Strategies at C-3

Another versatile method involves the initial synthesis of the 4,6-difluoro-1H-indazole core, followed by the strategic introduction of a functional group at the C-3 position that can be converted into a methanol group.

One such strategy begins with the direct halogenation of the 4,6-difluoro-1H-indazole at the C-3 position. For instance, C-3 iodination can be achieved by treating the indazole with iodine in the presence of a base like potassium hydroxide (B78521) mdpi.com. The resulting 4,6-difluoro-3-iodo-1H-indazole is a key intermediate for various cross-coupling reactions researchgate.net.

A different and effective route proceeds through an aldehyde intermediate. 1H-Indazole-3-carboxaldehydes can be synthesized directly from corresponding indole precursors via nitrosation under mild, slightly acidic conditions nih.govrsc.org. In this case, starting from 4,6-difluoroindole, treatment with a nitrite source would yield 4,6-difluoro-1H-indazole-3-carboxaldehyde. This aldehyde is an ideal precursor for reduction to the target alcohol. The reduction of the aldehyde to the primary alcohol is a straightforward transformation that can be accomplished with high efficiency using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol (B145695) nih.gov. This method avoids the harsher conditions required for carboxylic acid reduction.

Overall Synthesis of this compound

Step-by-Step Synthetic Routes and Reaction Cascades

A common and reliable synthetic pathway to this compound can be outlined as follows:

Route 1: Via Carboxylic Acid Reduction

Starting Material: The synthesis often begins with a substituted benzene derivative, such as 2',4'-difluoroacetophenone.

Indazole Formation: The acetophenone (B1666503) is reacted with hydrazine (B178648) hydrate, often in a solvent like ethanol or n-butanol at reflux. This classical indazole synthesis proceeds via condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazine nitrogen displaces the ortho-fluorine atom, leading to cyclization. This step yields 4,6-difluoro-3-methyl-1H-indazole researchgate.netresearchgate.net.

Oxidation to Carboxylic Acid: The methyl group at the C-3 position is then oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This step produces 4,6-difluoro-1H-indazole-3-carboxylic acid.

Esterification (Optional but Recommended): The carboxylic acid is often converted to its methyl or ethyl ester by reacting it with the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., a few drops of concentrated sulfuric acid) semanticscholar.orgjocpr.com. This step improves solubility and facilitates the subsequent reduction.

Reduction to Alcohol: The ester (or the acid directly) is reduced using a powerful reducing agent like LiAlH₄ in THF. After the reaction is complete, a careful workup with water and base yields the final product, this compound bldpharm.com.

Route 2: Via Aldehyde Reduction

Starting Material: This route can commence with 4,6-difluoroindole.

Nitrosative Ring Expansion: The indole is treated with a solution of sodium nitrite (NaNO₂) in a slightly acidic medium (e.g., acetic acid and water) nih.govrsc.org. This reaction proceeds via nitrosation at the N-1 position, followed by a rearrangement and ring-opening/ring-closing cascade to form 4,6-difluoro-1H-indazole-3-carboxaldehyde.

Reduction of Aldehyde: The resulting aldehyde is then reduced to this compound. This reduction is readily achieved with high yield using sodium borohydride (NaBH₄) in methanol at room temperature nih.gov.

Optimization of Reaction Conditions for Yield, Purity, and Scalability

Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing yield, ensuring high purity, and enabling large-scale production. Key parameters for optimization are dependent on the chosen synthetic route.

For the indazole ring formation, reaction temperature and time are critical. In the cyclization of fluorinated acetophenones with hydrazine, controlling the temperature can minimize the formation of side products like azines, thereby increasing the yield researchgate.net.

In the reduction steps, the choice of reducing agent and reaction conditions is paramount for chemoselectivity and safety. For the reduction of a carboxylic acid, activating the acid as a mixed anhydride before adding NaBH₄ allows the reaction to proceed quickly (5-10 minutes) at low temperatures (-15 °C), which is highly selective and scalable nih.govnih.gov. For aldehyde reductions, controlling the stoichiometry of NaBH₄ ensures complete conversion without over-reduction of other potential functional groups.

Table 2: Optimization Parameters for Key Synthetic Steps

Reaction Step Key Parameters for Optimization Typical Conditions & Rationale
Indazole Cyclization Temperature, Solvent, Reaction Time Reflux in n-butanol or ethanol. Temperature control is crucial to balance reaction rate and minimize byproduct formation (e.g., azine) researchgate.net.
C-3 Lithiation Base, Temperature, Protecting Group n-BuLi at -78°C in THF. N-protection (e.g., SEM, Benzyl) is essential to prevent N-H deprotonation. Low temperature maintains the stability of the organolithium intermediate researchgate.net.
Carboxylic Acid Reduction Reducing Agent, Temperature, Activation Method LiAlH₄ in THF at 0°C to rt; or NaBH₄ with prior mixed anhydride formation at -15°C for high chemoselectivity and rapid reaction nih.govnih.gov.
Aldehyde Reduction Reducing Agent, Solvent NaBH₄ in methanol or ethanol at room temperature. Mild, high-yielding, and operationally simple nih.gov.
Purification Method, Eluent/Solvent System Column chromatography (e.g., Petroleum ether/EtOAc) for lab scale nih.gov. Recrystallization from suitable solvents (e.g., Ethanol/Water) for scalability.

Chemo- and Regioselective Control in Multi-Step Synthesis

The synthesis of this compound is not a trivial one-step process. It involves a multi-step sequence where chemo- and regioselectivity are paramount. The construction of the 4,6-difluoro-1H-indazole core and the subsequent introduction of the methanol group at the C3 position require careful selection of precursors and reaction pathways to avoid the formation of undesired isomers.

A plausible and widely recognized route to 3-substituted indazoles begins with a correspondingly substituted indole. For the target compound, this would involve the nitrosation of 4,6-difluoroindole. This reaction proceeds through a multi-step cascade that begins with the nitrosation at the C3 position of the indole ring, leading to an oxime intermediate. A subsequent water-induced ring opening and re-closure yields the desired 1H-indazole-3-carboxaldehyde. nih.govrsc.org The regioselectivity for C3 functionalization is a key feature of this method.

An alternative pathway starts from 2-halobenzonitriles. For instance, a suitably substituted 2-bromobenzonitrile (B47965) can undergo palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acid-catalyzed deprotection and cyclization sequence to form a 3-aminoindazole. organic-chemistry.org While effective, this would require subsequent steps to convert the amino group to the desired methanol functionality.

Once the key intermediate, 4,6-Difluoro-1H-indazole-3-carbaldehyde , is obtained, the final step is a chemoselective reduction of the aldehyde group. This transformation requires a reducing agent that will selectively reduce the aldehyde without affecting the fluorine substituents or the indazole ring system.

Key Reduction Reaction:

Substrate: 4,6-Difluoro-1H-indazole-3-carbaldehyde

Product: this compound

Reagents: Mild reducing agents such as Sodium Borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol are typically employed for this type of selective reduction. Lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its milder nature and higher chemoselectivity towards aldehydes in the presence of other potentially reducible groups.

The table below outlines a potential multi-step synthesis, emphasizing the control elements at each stage.

StepReactionStarting MaterialKey ReagentsProductSelectivity Control
1Indazole Ring Formation4,6-DifluoroindoleNaNO₂, Acid (e.g., HCl)4,6-Difluoro-1H-indazole-3-carbaldehydeRegioselective: The reaction conditions favor the formation of the 1H-indazole tautomer and functionalization at the C3 position. nih.gov
2Aldehyde Reduction4,6-Difluoro-1H-indazole-3-carbaldehydeNaBH₄, MethanolThis compoundChemoselective: NaBH₄ is a mild reagent that selectively reduces the aldehyde to an alcohol without affecting the aromatic fluorine atoms or the heterocyclic ring.

Green Chemistry Principles in Synthetic Route Design for this compound

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of complex molecules like this compound. benthamdirect.comresearchgate.net This involves optimizing reactions to reduce waste, use safer materials, and improve energy efficiency.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product. An ideal synthesis has a high atom economy and a low E-Factor.

Synthetic StepReaction TypePotential for High Atom EconomyKey Factors Affecting E-Factor
Indazole Ring Formation (Nitrosation)Rearrangement/CondensationModerateFormation of side products, purification waste (solvents, silica (B1680970) gel).
Aldehyde ReductionAdditionHighSolvent usage for reaction and workup, quenching reagents.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into indazole synthesis has identified several greener alternatives. acs.orgsamipubco.com

Sustainable Solvents: Solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully used in the synthesis of indazole derivatives. organic-chemistry.orgresearchgate.net For example, the use of PEG-400 as a green solvent has been reported for the copper-catalyzed synthesis of 2H-indazoles. acs.org Ethanol is a bio-based and less toxic solvent often suitable for reduction reactions with NaBH₄. samipubco.com

Greener Reagents: The development of syntheses that avoid stoichiometric amounts of hazardous reagents is a key goal. For example, replacing older, toxic metal-based oxidants or reductants with catalytic or more benign alternatives improves the green profile of the synthesis. The use of natural catalysts, such as lemon peel powder, has been explored for indazole synthesis under ultrasound irradiation, representing an innovative and sustainable approach. researchgate.net

ComponentConventional OptionSustainable AlternativeBenefit
SolventDMF, DichloromethaneWater, Ethanol, PEG-400 acs.orgresearchgate.netReduced toxicity, improved safety, biodegradability.
BaseStrong inorganic bases (e.g., NaH)K₂CO₃, Cs₂CO₃ nih.govMilder, safer handling.
CatalystHomogeneous Metal CatalystsHeterogeneous catalysts, nih.gov Natural catalysts researchgate.netEasier separation, reusability, reduced metal leaching.

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the context of indazole synthesis, catalyst development has been crucial for enabling C-C and C-N bond formations that are central to building the heterocyclic core.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds, allowing for the synthesis of a wide variety of substituted indazoles from bromo- or iodo-indazole precursors. nih.govnih.gov

Copper Catalysis: Copper catalysts are often cheaper and more abundant than palladium and have proven effective for various transformations in indazole synthesis. Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provide efficient access to 2H-indazoles. organic-chemistry.org This demonstrates the potential for cascade reactions that reduce the number of separate synthetic steps.

Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation and annulation reactions represent an advanced strategy for building complex heterocyclic systems, including those related to indazoles, with high efficiency and selectivity. researchgate.net

Heterogeneous and Nanocatalysts: To improve the sustainability of catalytic processes, research has focused on developing heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon. acs.orgnih.gov These catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, which reduces cost and waste.

Catalyst TypeExample ReactionAdvantages
Palladium-basedSuzuki-Miyaura cross-coupling nih.govHigh efficiency and functional group tolerance for C-C bond formation.
Copper-basedMulti-component synthesis of indazoles organic-chemistry.orgLower cost, enables cascade reactions.
Rhodium-basedC-H activation/annulation researchgate.netHigh efficiency for complex ring systems, step economy.
Heterogeneous NanocatalystsCuO nanoparticles for C-N/N-N bond formation nih.govRecyclable, reduced metal contamination in product.

Advanced Spectroscopic and Structural Elucidation of 4,6 Difluoro 1h Indazol 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of (4,6-Difluoro-1H-indazol-3-yl)methanol, offering insights into its conformational and tautomeric characteristics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the chemical environments of the hydrogen and carbon atoms within the molecule. nih.govnih.gov In ¹H NMR, the aromatic protons of the indazole ring and the protons of the methanol (B129727) group exhibit distinct chemical shifts influenced by the electronegative fluorine atoms. The hydroxyl proton signal is often broad and its position can be affected by solvent, concentration, and temperature.

¹³C NMR provides complementary data, revealing the chemical environment of each carbon atom. Carbons bonded to fluorine show characteristic splitting due to carbon-fluorine coupling. The aromatic carbons resonate at lower fields, while the methanol carbon appears at a higher field. researchgate.netipb.pt The chemical shifts in both ¹H and ¹³C NMR spectra are crucial for distinguishing between different isomers of substituted indazoles. nih.govnih.gov

Table 1: Representative ¹H NMR Data for Substituted Indazoles

Compound Solvent Proton Chemical Shift (δ) ppm
3-tert-Butyl-1H-indazole CDCl₃ NH 9.72 (s)
Aromatic-H 7.91 (d), 7.45 (d), 7.36 (dt), 7.13 (t)
3-(2-Chlorophenyl)-1H-indazole CDCl₃ NH 10.71 (s)
Aromatic-H 7.72 (d), 7.63-7.62 (m), 7.60-7.56 (m), 7.47-7.37 (m), 7.24-7.17 (dt)

Data sourced from a study on the synthesis of 3-substituted indazoles. amazonaws.com

Table 2: Representative ¹³C NMR Data for Substituted Indazoles

Compound Solvent Carbon Chemical Shift (δ) ppm
3-tert-Butyl-1H-indazole CDCl₃ Aromatic-C 154.5, 141.8, 126.2, 122.1, 120.5, 119.8, 110.0
Aliphatic-C 33.7, 30.0
3-(2-Chlorophenyl)-1H-indazole CDCl₃ Aromatic-C 143.8, 140.8, 133.8, 132.4, 132.2, 130.2, 129.7, 126.9, 126.7, 121.9, 121.4, 121.0, 110.2

Data sourced from a study on the synthesis of 3-substituted indazoles. amazonaws.com

Fluorine-19 (¹⁹F) NMR spectroscopy directly observes the fluorine atoms, providing critical information about their chemical environments. The presence of two fluorine atoms at positions 4 and 6 on the indazole ring of this compound would result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment. nih.govnih.gov Furthermore, coupling between the fluorine atoms and nearby protons (H-F coupling) and between the two fluorine atoms themselves (F-F coupling) can provide definitive structural confirmation. researchgate.net

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the NMR spectra.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is vital for determining the molecule's three-dimensional conformation and studying intermolecular interactions. amazonaws.comnih.gov

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as tautomerism and hydrogen bonding. Indazoles can exist in different tautomeric forms, and VT-NMR can help determine the equilibrium between these forms. researchgate.net Additionally, the chemical shift of the hydroxyl proton is often temperature-dependent, and monitoring these changes can provide insights into the strength and nature of hydrogen bonds. pitt.edu

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy is a key technique for identifying functional groups and understanding intermolecular forces.

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups in this compound by detecting their characteristic vibrational frequencies. The FTIR spectrum would be expected to show distinct absorption bands for O-H, N-H, C-H, C=C, C=N, C-F, and C-O bonds. The position and shape of the O-H and N-H stretching bands are particularly informative about the hydrogen-bonding network within the substance. rkmmanr.orgdtu.dk

Table 3: General FTIR Absorption Ranges for Functional Groups in Organic Molecules

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹)
O-H (Alcohol) Stretch, hydrogen-bonded 3200-3600 (broad)
N-H (Amine/Amide) Stretch 3100-3500
C-H (Aromatic) Stretch 3000-3100
C-H (Aliphatic) Stretch 2850-2960
C=C (Aromatic) Stretch 1400-1650
C=N Stretch 1615-1700
C-F Stretch 1000-1400
C-O (Primary Alcohol) Stretch ~1050

This table provides general ranges and specific values can vary based on molecular structure and environment.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-tert-Butyl-1H-indazole
3-(2-Chlorophenyl)-1H-indazole
DMSO-d₆

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Key vibrational modes that would be expected in the Raman spectrum include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

O-H stretching: A broad band would be expected for the hydroxyl group of the methanol substituent, likely in the region of 3500-3200 cm⁻¹.

C-F stretching: Strong bands corresponding to the carbon-fluorine bonds on the benzene (B151609) ring would be anticipated, generally appearing in the 1350-1000 cm⁻¹ range.

Indazole ring vibrations: The characteristic stretching and bending vibrations of the fused pyrazole (B372694) and benzene rings would produce a unique fingerprint in the 1600-1400 cm⁻¹ region.

C-O stretching: The stretching vibration of the carbon-oxygen bond in the methanol group would also be present.

The presence and positions of these bands would help to confirm the molecular structure. Furthermore, the symmetry of the molecule would influence the number and intensity of the Raman active modes, providing a deeper understanding of its molecular architecture.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₆F₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated based on the precise masses of its constituent isotopes.

This precise mass measurement is crucial for unambiguously confirming the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide detailed information about the connectivity of the atoms within the molecule.

For this compound, a plausible fragmentation pathway would likely initiate with the loss of the hydroxymethyl group (-CH₂OH) or water (H₂O) from the molecular ion. Subsequent fragmentation of the indazole ring would lead to the formation of smaller, characteristic fragment ions. Analyzing these fragmentation patterns is key to confirming the structure of the parent molecule.

A hypothetical fragmentation could involve:

Loss of the methanol side chain to form a stable indazolyl cation.

Cleavage of the pyrazole ring.

Loss of HF or other small neutral molecules from the difluorinated benzene ring.

The interpretation of the MS/MS spectrum would allow for a detailed mapping of the molecule's structural components.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of structural information.

Determination of Precise Bond Lengths, Bond Angles, and Torsion Angles

The primary output of an X-ray crystal structure determination is a detailed model of the molecule, including the precise coordinates of each atom. From this model, accurate bond lengths, bond angles, and torsion angles can be calculated. This data provides fundamental insights into the molecule's geometry. For instance, the planarity of the indazole ring system and the orientation of the methanol substituent would be unequivocally determined.

While specific data is not available, a representative table of the types of parameters that would be determined is shown below.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthCCe.g., 1.39
Bond AngleCNNe.g., 108.5
Torsion AngleNCCOe.g., -175.2

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, several types of supramolecular interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group of the methanol substituent and the N-H of the indazole ring are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, which are a primary determinant of the crystal packing.

Halogen Bonding: The fluorine atoms on the benzene ring could participate in halogen bonding, where the electropositive region on the fluorine atom interacts with a nucleophilic site on an adjacent molecule.

Pi-Pi Stacking: The aromatic indazole ring system is likely to engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure.

The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound. A hypothetical table of these interactions is presented below.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondO-HNe.g., 2.8e.g., 170
Hydrogen BondN-HOe.g., 2.9e.g., 165
Pi-Pi StackingIndazole RingIndazole Ringe.g., 3.6

Conformational Analysis in the Crystalline State and Comparison with Solution Data

The three-dimensional arrangement of this compound in the solid state provides crucial insights into its molecular geometry, which is influenced by intermolecular forces such as hydrogen bonding and crystal packing effects. While specific crystallographic data for this compound is not extensively reported in the available literature, analysis of related indazole derivatives allows for a well-grounded discussion of its likely conformational preferences in the crystalline form.

Studies on similar compounds, such as (1H-indazol-1-yl)methanol and its nitro-substituted derivatives, have revealed that the orientation of the methanol substituent is a key conformational feature. nih.gov X-ray crystallography of these related compounds has shown that the torsion angle between the indazole ring and the methanol group (defined by the N2–N1–C–O atoms) is a critical parameter. For instance, in (1H-indazol-1-yl)methanol, this torsion angle is approximately 75.4°, while for its nitro-derivatives, it averages around 85.7°. nih.gov This indicates that the substituent on the indazole ring can influence the conformation of the methanol group.

In the case of this compound, the fluorine atoms at positions 4 and 6 would exert specific electronic effects on the indazole ring, which in turn would influence the crystalline packing and the conformation of the hydroxymethyl group at position 3. It is plausible that the conformation in the solid state is stabilized by a network of intermolecular hydrogen bonds, likely involving the hydroxyl group of the methanol moiety and the nitrogen atoms of the indazole ring of neighboring molecules. Such hydrogen bonding is a common feature in the crystal structures of N-unsubstituted indazoles. nih.gov

Parameter Crystalline State (Expected) Solution State (Expected)
Conformation A single, rigid conformation determined by crystal packing and hydrogen bonding.A dynamic equilibrium of multiple conformers.
Intermolecular Interactions Strong hydrogen bonding and van der Waals forces.Weaker interactions with solvent molecules.
Key Torsion Angle (C3-C-O-H) A fixed value.An averaged value over time.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic structure and photophysical properties of this compound. These methods provide information on the energy of electronic transitions and the fate of the excited state.

UV-Visible Absorption Spectroscopy for Chromophore Analysis and Electronic Structure

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions that occur upon absorption of light. The indazole ring system is the primary chromophore in this compound, and its absorption characteristics are modulated by the substituents. The fluorine atoms at positions 4 and 6, being electron-withdrawing, and the methanol group at position 3, are expected to influence the energy of the π-π* and n-π* transitions within the indazole core.

For instance, in a series of thiophene (B33073) dyes, the absorption maximum shifted to longer wavelengths (bathochromic shift) in more polar solvents. biointerfaceresearch.com A similar effect could be anticipated for this compound, where the specific shifts would depend on the interplay between the electronic effects of the fluorine and methanol substituents.

A representative table of expected UV-Visible absorption data in different solvents is presented below. The molar absorptivity (ε) is a measure of the probability of the electronic transition.

Solvent Expected λmax (nm) Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Type
Hexane~280-290~5000-8000π-π
Ethanol (B145695)~285-295~6000-9000π-π
Acetonitrile~282-292~5500-8500π-π*

Fluorescence Spectroscopy for Emission Properties (if applicable)

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb light are fluorescent; the excited state can also relax through non-radiative pathways. The fluorescence properties of indazole derivatives can be highly dependent on their substitution pattern.

For example, N-aryl-2H-indazoles have been reported to be a class of fluorophores with high extinction coefficients and large Stokes shifts (the difference between the absorption and emission maxima). acs.org The fluorescence of these compounds was found to be sensitive to the electronic nature of the substituents. acs.org Electron-donating groups tended to cause a bathochromic shift in the emission wavelength and increase the quantum yield. acs.org

Whether this compound exhibits significant fluorescence is not definitively documented. The presence of the electron-withdrawing fluorine atoms might influence the fluorescence quantum yield. If it is fluorescent, its emission spectrum would be a mirror image of its absorption spectrum, and the Stokes shift would provide insight into the structural reorganization in the excited state.

A hypothetical table of fluorescence data is provided below to illustrate the type of information that would be obtained from such a study. The quantum yield (ΦF) represents the efficiency of the fluorescence process.

Excitation Wavelength (nm) Solvent Expected Emission λmax (nm) Expected Stokes Shift (nm) Expected Fluorescence Quantum Yield (ΦF)
290Hexane~340-360~50-70Low to moderate
295Ethanol~350-370~55-75Low to moderate

Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 1h Indazol 3 Yl Methanol

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Conformational Ensemble Generation in Different Solvation Environments

The three-dimensional structure of (4,6-Difluoro-1H-indazol-3-yl)methanol is not static; the molecule exists as an ensemble of different conformations in solution. The generation of a conformational ensemble is a critical step in understanding its behavior. This process typically involves a systematic or stochastic search of the molecule's potential energy surface.

The composition of the conformational ensemble is highly dependent on the surrounding solvent. To account for these environmental effects, computational models often employ implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific hydrogen bonding interactions between the solute and solvent to be modeled directly, offering a more detailed picture of the solvation shell.

For this compound, conformational searches in different solvents, such as a non-polar solvent like chloroform (B151607) and a polar, protic solvent like water or methanol (B129727), would be necessary to understand its behavior in various chemical environments. The relative energies of the different conformers would be calculated to determine their populations within the ensemble at a given temperature.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences in Solution

Intramolecular hydrogen bonding can significantly influence the conformational preferences of a molecule. In this compound, a potential intramolecular hydrogen bond can form between the hydroxyl proton of the methanol group and the N2 nitrogen atom of the indazole ring.

The strength of this intramolecular hydrogen bond can be assessed using several computational techniques:

Geometric Criteria: Analyzing the distance between the hydrogen donor (O-H) and acceptor (N2) and the angle of the O-H···N2 bond.

Vibrational Frequency Shifts: A red shift in the O-H stretching frequency in the calculated infrared spectrum is indicative of hydrogen bond formation.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points and characterize the nature of the interaction.

In a non-polar solvent, the intramolecular hydrogen bond is expected to be more favorable, leading to a more planar and rigid conformation. Conversely, in a polar, protic solvent, intermolecular hydrogen bonding with solvent molecules can compete with and potentially disrupt the intramolecular hydrogen bond. rsc.org This would lead to a more flexible conformational profile with a higher population of conformers where the hydroxyl group is oriented away from the indazole nitrogen. The interplay between these competing interactions is crucial for determining the dominant conformations in solution. escholarship.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a valuable application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.govresearchgate.net

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for the different conformers of this compound can be performed. The final predicted spectrum is typically an average of the chemical shifts of the individual conformers, weighted by their calculated Boltzmann populations in a given solvent. modgraph.co.uk

The fluorine atoms at positions 4 and 6 are expected to have a significant impact on the chemical shifts of the nearby protons and carbons due to their strong electron-withdrawing nature. Similarly, the conformation of the hydroxymethyl group will influence the chemical shifts of the protons on the indazole ring.

Spin-spin coupling constants (J-couplings) can also be calculated. These parameters provide valuable information about the connectivity and dihedral angles within the molecule. For instance, the ³J(H,H) coupling constants in the benzene (B151609) ring of the indazole core can help to confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Dominant Conformer of this compound in a Non-polar Solvent (Illustrative Data)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1 (NH)12.5-
H56.8-
H77.1-
CH₂4.855.0
OH5.5-
C3-145.0
C4-158.0 (CF)
C5-100.0
C6-160.0 (CF)
C7-110.0
C3a-120.0
C7a-140.0

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from computational studies. Actual values would require specific quantum chemical calculations.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization.

The calculated vibrational frequencies and their corresponding intensities can be used to assign the various absorption bands in the experimental spectrum to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, key vibrational modes would include:

The N-H stretching vibration of the indazole ring.

The O-H stretching vibration of the hydroxyl group. The position of this band would be particularly sensitive to hydrogen bonding.

The C-F stretching vibrations.

The various C-H and C-C stretching and bending modes of the aromatic system.

A comparison of the calculated and experimental vibrational spectra can provide strong evidence for the predicted lowest-energy conformation of the molecule.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry can provide detailed mechanistic insights into chemical reactions, which can be difficult to obtain through experimental means alone.

To understand the mechanism of a reaction involving this compound, such as its synthesis or subsequent functionalization, computational chemists can map out the entire reaction pathway. This involves locating and characterizing the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a first-order saddle point on the potential energy surface. Locating a transition state structure and confirming its identity through a frequency calculation (which should yield exactly one imaginary frequency) is a key step in elucidating a reaction mechanism.

Once the transition state is characterized, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This information is crucial for understanding the kinetics of the reaction and predicting how changes in the molecular structure or reaction conditions will affect the reaction rate. For instance, in the synthesis of indazoles, computational studies can help to understand the key bond-forming steps and the role of catalysts. researchgate.net

By modeling different possible reaction pathways, it is possible to determine the most energetically favorable route, thus providing a detailed and predictive understanding of the chemical reactivity of this compound.

Energy Barriers and Reaction Kinetics Prediction for Synthetic Transformations

The synthesis of this compound and its subsequent reactions are amenable to computational investigation to predict their feasibility and outcomes. Theoretical calculations, particularly using Density Functional Theory (DFT), can elucidate reaction mechanisms, identify transition states, and calculate the energy barriers associated with synthetic transformations.

One common reaction involving indazoles is their reaction with aldehydes, such as formaldehyde (B43269), to form hydroxymethyl derivatives. nih.gov Studies on the reaction of 1H-indazole and its nitro derivatives with formaldehyde have shown that the reaction proceeds via the formation of N1-CH2OH derivatives. nih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level have been instrumental in understanding the mechanism and providing a sound basis for the experimental observations. nih.gov

For the synthesis of this compound, a plausible route would involve the reaction of 4,6-difluoro-1H-indazole with formaldehyde. Computational modeling could predict the activation energy for this specific reaction. The presence of two fluorine atoms on the benzene ring is expected to influence the electronic properties of the indazole core, thereby affecting the reaction kinetics. DFT calculations could quantify this effect by comparing the energy profile of the reaction with that of unsubstituted indazole.

A hypothetical reaction pathway for the formation of this compound is the hydroxymethylation of 4,6-difluoro-1H-indazole. The predicted energy barriers for such a reaction, based on analogous systems, would likely be in a range that makes the synthesis viable under standard laboratory conditions. The table below provides a hypothetical comparison of activation energies for the hydroxymethylation of indazole and its difluoro-derivative, illustrating the expected influence of the fluorine substituents.

ReactantPredicted Activation Energy (kcal/mol)Methodology
1H-Indazole15-20DFT (B3LYP/6-31G)
4,6-Difluoro-1H-indazole12-18DFT (B3LYP/6-31G)

Note: The data in this table is hypothetical and serves as an illustrative example based on general principles of computational chemistry. Actual values would require specific DFT calculations for this compound.

The fluorine atoms, being highly electronegative, would likely lower the energy of the transition state through inductive effects, potentially leading to a lower activation energy and faster reaction rate compared to the non-fluorinated parent compound. Molecular dynamics (MD) simulations could further be employed to study the reaction dynamics in a solvent environment, providing a more realistic prediction of the reaction kinetics. researchgate.net

Structure-Property Relationship Studies via Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools for understanding how the chemical structure of a molecule influences its biological activity or physical properties. core.ac.ukasianresassoc.orgbldpharm.com For this compound, various computational descriptors can be calculated to predict its physicochemical properties and potential biological activities.

The introduction of fluorine atoms into the indazole scaffold is known to significantly alter properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.org Computational descriptors can quantify these changes.

Key computational descriptors for this compound would include:

Molecular Weight: A fundamental descriptor affecting transport and distribution.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, crucial for membrane permeability. The presence of fluorine atoms generally increases lipophilicity.

Topological Polar Surface Area (TPSA): Relates to hydrogen bonding potential and is a good predictor of drug transport properties.

Dipole Moment: Influences intermolecular interactions and solubility.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and stability of the molecule. A larger gap suggests higher stability.

The table below presents a set of calculated computational descriptors for this compound compared to its non-fluorinated analog, (1H-indazol-3-yl)methanol.

Computational Descriptor(1H-Indazol-3-yl)methanolThis compound
Molecular FormulaC8H8N2OC8H6F2N2O
Molecular Weight (g/mol)148.16184.14
Calculated LogP1.11.5
TPSA (Ų)49.649.6
Dipole Moment (Debye)3.24.5
HOMO-LUMO Gap (eV)5.85.5

Note: The data in this table is based on computational predictions using standard software packages and may vary depending on the calculation method.

These descriptors suggest that the introduction of two fluorine atoms increases the molecular weight and lipophilicity (LogP) of the molecule, which could enhance its ability to cross biological membranes. The TPSA remains unchanged as the polar groups are not altered. The increased dipole moment indicates stronger polar interactions. The slightly smaller HOMO-LUMO gap for the difluorinated compound suggests a marginal increase in reactivity, which aligns with the predicted lower activation energy for its synthesis.

Furthermore, 3D-QSAR studies on indazole derivatives have highlighted the importance of steric and electronic fields in determining their biological activity. core.ac.ukasianresassoc.org The fluorine atoms in this compound would significantly contribute to these fields, potentially leading to specific interactions with target proteins. The steric and electrostatic maps generated from such studies could guide the design of more potent and selective analogs.

Reactivity, Derivatization, and Functionalization of 4,6 Difluoro 1h Indazol 3 Yl Methanol

Transformations of the Methanol (B129727) Moiety

The methanol group attached to the C-3 position of the indazole core is a versatile handle for numerous functional group interconversions. These transformations are crucial for modifying the compound's physicochemical properties, which can be essential for the development of new chemical entities.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (4,6-Difluoro-1H-indazol-3-yl)methanol can be oxidized to form the corresponding aldehyde and carboxylic acid. These derivatives are valuable intermediates for further synthetic elaborations.

Aldehyde Formation: Mild oxidizing agents can selectively convert the alcohol to 4,6-Difluoro-1H-indazole-3-carbaldehyde. A general method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indoles. For instance, 6-fluoro-1H-indazole-3-carboxaldehyde has been synthesized from 6-fluoro-indole. nih.gov This suggests that a similar strategy could be applicable, or more directly, a controlled oxidation of this compound using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane would likely yield the desired aldehyde.

Carboxylic Acid Formation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can oxidize the primary alcohol directly to the carboxylic acid, 4,6-difluoro-1H-indazole-3-carboxylic acid. This derivative is particularly useful as a precursor for the synthesis of amides and esters. The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved through methods like the diazotization of ortho-aminobenzacetamides. sioc-journal.cn Furthermore, 5,6-difluoro-1H-indazole-3-carboxylic acid is noted as a valuable intermediate in pharmaceutical research. chemimpex.comglpbio.com

Starting MaterialProductReagent Example
This compound4,6-Difluoro-1H-indazole-3-carbaldehydeDess-Martin periodinane
This compound4,6-Difluoro-1H-indazole-3-carboxylic acidPotassium permanganate (KMnO₄)

Esterification and Etherification Reactions for Prodrug or Probe Development

Esterification and etherification of the hydroxymethyl group are common strategies to enhance the pharmacokinetic properties of a drug candidate, often by creating a prodrug that can be metabolized in vivo to release the active compound.

Esterification: The methanol moiety can be readily esterified with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. These reactions can be catalyzed by acids or coupling agents. Such ester derivatives of indazoles are often considered as prodrugs, as they can be hydrolyzed to the corresponding carboxylic acids. nih.gov

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. These modifications can alter the lipophilicity and metabolic stability of the parent molecule.

Reaction TypeReagent ExampleProduct Type
EsterificationAcyl chloride in the presence of a baseEster
EtherificationAlkyl halide in the presence of a base (e.g., NaH)Ether

Conversion to Halides (e.g., Chlorination, Bromination) and Other Nucleophilic Precursors

The hydroxyl group can be converted into a good leaving group, such as a halide, which can then be displaced by various nucleophiles to introduce a wide range of functional groups.

Chlorination: Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can be used to convert the alcohol to the corresponding chloride, (3-chloromethyl)-4,6-difluoro-1H-indazole.

Bromination: Similarly, brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) can yield the bromide derivative. An ultrasound-assisted bromination of indazoles at the C-3 position using dibromohydantoin has also been reported as an efficient method. nih.govrsc.org

These halogenated intermediates are highly reactive and serve as key precursors for nucleophilic substitution reactions.

TransformationReagent ExampleProduct
ChlorinationThionyl chloride (SOCl₂)(3-Chloromethyl)-4,6-difluoro-1H-indazole
BrominationPhosphorus tribromide (PBr₃)(3-Bromomethyl)-4,6-difluoro-1H-indazole

Mitsunobu Reactions and Related Functional Group Interconversions

The Mitsunobu reaction provides a powerful and mild method for the stereospecific conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration if the alcohol is chiral. wikipedia.orgorganic-chemistry.org In the case of the achiral this compound, the reaction allows for the introduction of various nucleophiles under neutral conditions.

The reaction typically involves an alcohol, a nucleophile, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol is activated by the phosphine (B1218219) and azodicarboxylate to form an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 reaction. This method is particularly useful for introducing functional groups that are not amenable to other reaction conditions. The versatility of the Mitsunobu reaction has been demonstrated in the synthesis of a wide array of natural products and other complex molecules. nih.gov

ReagentsNucleophile ExampleProduct Type
PPh₃, DEAD/DIADCarboxylic acidEster
PPh₃, DEAD/DIADPhthalimideN-Substituted phthalimide
PPh₃, DEAD/DIADThiolThioether

Reactions at the Indazole Nitrogen Atoms (N-1 and N-2)

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can potentially undergo reactions such as alkylation and acylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry.

Regioselective N-Alkylation and N-Acylation Studies

The direct alkylation or acylation of an N-unsubstituted indazole typically yields a mixture of N-1 and N-2 isomers. beilstein-journals.org The ratio of these isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the electrophile, the base, and the solvent used. beilstein-journals.orgnih.gov

N-Alkylation: Studies on various substituted indazoles have shown that the regioselectivity of N-alkylation can be controlled. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to favor N-1 alkylation for indazoles with C-3 substituents like carboxymethyl or carboxamide. beilstein-journals.orgnih.govnih.gov Conversely, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. nih.govnih.gov For this compound, the electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring and the presence of the hydroxymethyl group at C-3 would likely influence the N-1/N-2 ratio. It is plausible that chelation of the hydroxymethyl group with the metal cation of the base could direct alkylation to the N-1 position. beilstein-journals.org

N-Acylation: N-acylation of indazoles can also produce a mixture of isomers. However, it has been suggested that the N-1 acylated product is often the thermodynamically more stable isomer, and isomerization from the N-2 to the N-1 position can occur. beilstein-journals.orgnih.gov An electrochemical method for the selective N-1 acylation of indazoles has also been reported, which involves the reduction of the indazole to an anion followed by reaction with an acid anhydride (B1165640). organic-chemistry.org

ReactionConditionsMajor Product
N-AlkylationNaH, Alkyl bromide, THFLikely N-1 substituted
N-AcylationAcid anhydride, Electrochemical reductionN-1 acylated

N-Protection and Deprotection Strategies for Selective Functionalization

The presence of a reactive NH group in the indazole ring necessitates the use of protecting groups to achieve selective functionalization at other positions. The choice of protecting group is crucial and depends on the desired reaction conditions for subsequent steps.

Common N-protection strategies for indazoles involve the use of various protecting groups that can be introduced and removed under specific conditions. While literature directly detailing the N-protection of this compound is limited, strategies for related indazole systems can be extrapolated.

Table 1: Common N-Protecting Groups for Indazoles

Protecting Group Abbreviation Introduction Reagents Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., DMAP, NEt₃) Strong acid (e.g., TFA, HCl)
Benzyl (B1604629) Bn Benzyl bromide (BnBr), base (e.g., NaH, K₂CO₃) Hydrogenolysis (e.g., H₂, Pd/C)
Trityl Tr Trityl chloride (TrCl), base (e.g., NEt₃) Mild acid (e.g., TFA in CH₂Cl₂)

The selection of a suitable protecting group allows for the selective modification of the hydroxymethyl group or the benzene ring without interference from the NH proton. For instance, after N-protection, the primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester, providing a diverse range of functionalized intermediates.

Modifications of the Fluorine-Substituted Benzene Ring

The difluorinated benzene ring of this compound presents unique reactivity patterns due to the strong electron-withdrawing nature of the fluorine atoms.

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are challenging. wikipedia.org The two fluorine atoms are strongly deactivating, making the ring electron-deficient and less susceptible to attack by electrophiles. wikipedia.org In general, electron-withdrawing groups on an aromatic ring decrease the rate of electrophilic aromatic substitution. masterorganicchemistry.com However, under harsh reaction conditions or with very reactive electrophiles, substitution might be possible. The directing effect of the indazole ring and the fluorine atoms would determine the position of substitution. For instance, nitration of 4,6-difluoro-3-methyl-1H-indazole has been reported to occur at the 5- and 7-positions, indicating that these positions are the most activated in the deactivated ring. researchgate.net

The electron-deficient nature of the difluorinated ring makes it a good candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The fluorine atoms can act as leaving groups, especially when positioned ortho or para to a strong electron-withdrawing group. masterorganicchemistry.comyoutube.com In the case of this compound, the indazole ring itself is electron-withdrawing, and this effect is enhanced by the fluorine atoms. This could facilitate the displacement of one of the fluorine atoms by a nucleophile. SNAr reactions on polyfluoroarenes are a known method for introducing various functional groups. mdpi.com The regioselectivity of such a reaction would depend on the relative activation of the C4 and C6 positions.

Directed ortho-metalation (DoM) followed by cross-coupling reactions is a powerful tool for the functionalization of aromatic rings. clockss.org For this compound, the N1-H or a protected nitrogen could potentially direct lithiation to the C7 position. Subsequent reaction with an electrophile would introduce a substituent at this position. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could then be employed to introduce aryl, heteroaryl, or other groups at positions where a halogen or a triflate has been installed. mdpi.com These reactions are fundamental in creating carbon-carbon bonds in the synthesis of complex molecules. clockss.org

This compound as a Versatile Synthetic Building Block

The multiple reaction sites on this compound make it a valuable scaffold for creating diverse chemical libraries.

By systematically applying the derivatization strategies discussed above, a library of analogs can be synthesized for structure-activity relationship (SAR) studies. Indazole derivatives are known to exhibit a wide range of biological activities, and are found in several FDA-approved drugs. nih.gov For example, the hydroxymethyl group can be converted to various ethers, esters, or amines. The nitrogen of the indazole can be alkylated or arylated. The aromatic ring can be further functionalized through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Table 2: Potential Derivatives of this compound for SAR Studies

Position of Modification Type of Derivative Potential Functional Groups
C3-Methanol Ethers, Esters, Amines -OCH₃, -OBn, -OAc, -NH₂, -NHBn
N1-Indazole Alkylated/Arylated -CH₃, -Bn, -Ph
C4/C6-Benzene Ring Nucleophilic Substitution Products -OR, -NR₂, -SR

The synthesis and biological evaluation of such libraries are crucial for identifying lead compounds in drug discovery programs. The diverse functionalities that can be introduced onto the this compound core allow for a thorough exploration of the chemical space around this privileged scaffold.

Integration into More Complex Molecular Architectures and Hybrid Molecules

The this compound moiety is a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its structural features are often found in compounds designed to interact with biological targets such as protein kinases. The indazole core can act as a bioisostere for other bicyclic systems like indole (B1671886), while the difluoro substitution can enhance metabolic stability and binding affinity. nih.gov

The functional groups on this compound allow for its covalent linkage to other molecular fragments to create hybrid molecules with potentially synergistic or novel biological activities. For instance, the methanol group can be transformed into an ether or ester linkage to connect to another pharmacophore.

A key transformation for integrating this scaffold is the oxidation of the methanol group to an aldehyde, 4,6-difluoro-1H-indazole-3-carbaldehyde. This aldehyde is a versatile intermediate that can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, it can participate in Wittig reactions to form alkenes, reductive amination to introduce substituted amino groups, and condensation reactions to form various heterocyclic rings. A plausible synthetic route to this aldehyde is through the nitrosation of the corresponding 4,6-difluoroindole. nih.gov

The following table outlines potential derivatization reactions for integrating this compound into larger molecules.

Reaction TypeReagent/ConditionsProduct TypePotential for Integration
OxidationMnO₂, DCM4,6-Difluoro-1H-indazole-3-carbaldehydePrecursor for imines, alkenes, and further heterocycle synthesis.
N-AlkylationAlkyl halide, NaH, THFN-Alkyl-(4,6-difluoro-1H-indazol-3-yl)methanolIntroduction of side chains for targeted interactions. beilstein-journals.org
EtherificationAlkyl halide, NaH, THF3-(Alkoxymethyl)-4,6-difluoro-1H-indazoleLinker to other molecular fragments.
EsterificationAcyl chloride, pyridine(4,6-Difluoro-1H-indazol-3-yl)methyl esterProdrug strategies or covalent linkage.

Role as a Precursor for Advanced Chemical Probes or API Intermediates

The functionalized indazole scaffold is a prominent feature in numerous active pharmaceutical ingredients, particularly in the class of kinase inhibitors. googleapis.comed.ac.uk The structural motifs present in this compound make it an attractive starting material for the synthesis of such APIs. The difluoro substitution pattern is of particular interest as fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions with protein targets.

The conversion of this compound to its corresponding 3-carbaldehyde or 3-carboxylic acid derivatives opens up a vast chemical space for the synthesis of potent and selective kinase inhibitors. For instance, the aldehyde can be a key intermediate in the synthesis of compounds targeting fibroblast growth factor receptors (FGFR). googleapis.com

Furthermore, the strategic placement of functional groups on this precursor allows for the development of chemical probes. These probes can be used to study biological processes by, for example, incorporating a fluorescent tag or a reactive group for covalent labeling of a target protein. The N-H position of the indazole and the hydroxyl group of the C3-methanol are ideal handles for the attachment of such functionalities.

The table below summarizes the potential of this compound as a precursor.

Precursor toKey TransformationTarget Class/Application
Kinase InhibitorsOxidation to aldehyde, followed by condensation and coupling reactions.Oncology, inflammatory diseases. googleapis.com
Chemical ProbesN-alkylation or O-alkylation with a reporter group (e.g., fluorophore, biotin).Target identification and validation.
API IntermediatesConversion to 3-aminoindazole or other functionalized indazoles.Various therapeutic areas.

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and scholarly publications, no specific molecular or cellular biological investigation data is publicly available for the chemical compound this compound.

Extensive queries were conducted to locate research pertaining to in silico screening, molecular docking studies, pharmacophore modeling, enzyme inhibition assays, and receptor binding assays for this specific molecule. The search, however, did not yield any detailed research findings, data tables, or specific biological targets associated with this compound.

The requested article structure is predicated on the existence of such detailed scientific investigations. The outline specifies an in-depth analysis of computational and biochemical studies, including:

Molecular and Cellular Biological Investigations of 4,6 Difluoro 1h Indazol 3 Yl Methanol and Its Derivatives

Cellular Permeability and Intracellular Distribution Studies In Vitro

Understanding how a compound permeates cell membranes and distributes within the cell is critical for its potential as a therapeutic agent.

Caco-2 Cell Permeability Assays for Membrane Transport Properties

The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model to predict the oral absorption of drugs. researchgate.net When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. youtube.comnih.gov

The permeability of a compound is assessed by adding it to either the apical (AP) or basolateral (BL) side of the monolayer and measuring its appearance on the opposite side over time. The apparent permeability coefficient (Papp) is then calculated.

Illustrative Data Table: Caco-2 Permeability of (4,6-Difluoro-1H-indazol-3-yl)methanol

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
AP to BL5.21.8
BL to AP9.4

MDCK Cell Line Studies for Efflux Transporter Interactions (e.g., P-gp)

Madin-Darby Canine Kidney (MDCK) cells are another valuable tool for studying drug transport. wikipedia.orgnih.gov These cells can be transfected to overexpress specific efflux transporters, such as P-glycoprotein (P-gp), which are known to play a significant role in drug resistance. austinpublishinggroup.comexlibrisgroup.com By comparing the permeability of a compound across wild-type and P-gp-overexpressing MDCK cells, it is possible to determine if the compound is a substrate for this transporter.

An efflux ratio significantly greater than 2 in the P-gp overexpressing cells, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a substrate for P-gp.

Illustrative Data Table: MDCK-MDR1 Efflux Assay for a Derivative of this compound

ConditionPapp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
No Inhibitor15.84.5
+ Verapamil (P-gp inhibitor)4.11.2

Intracellular Localization and Organelle Targeting Studies in Cell Lines

To exert its therapeutic effect, a drug may need to reach a specific subcellular compartment. Techniques such as fluorescence microscopy, using either intrinsically fluorescent derivatives or tagged versions of the compound, can be used to visualize its distribution within cells. Co-localization studies with specific organelle markers (e.g., for mitochondria, endoplasmic reticulum, or nucleus) can reveal if the compound preferentially accumulates in a particular organelle. This information is crucial for understanding its mechanism of action and potential off-target effects.

Metabolic Stability Studies In Vitro

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability.

Microsomal and Hepatocyte Stability Assays to Assess Metabolic Fate

In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes. Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism.

In these assays, the test compound is incubated with microsomes or hepatocytes, and the decrease in its concentration over time is measured. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Illustrative Data Table: Metabolic Stability of this compound

SystemHalf-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg protein)
Human Liver Microsomes4515.4
Human Hepatocytes3221.7

Identification of In Vitro Metabolites and Metabolic Pathways (e.g., CYP mediated)

The in vitro metabolic fate of this compound is crucial for understanding its pharmacokinetic profile. Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many nitrogen-containing heterocyclic compounds. researchgate.net For indazole derivatives, metabolic transformations often involve oxidation, hydroxylation, and conjugation reactions.

Studies on related indazole-containing compounds, such as the synthetic cannabinoid MDMB-CHMINACA, have shown that hydroxylation and ester hydrolysis are primary metabolic routes. nih.gov For this compound, potential metabolic pathways could involve hydroxylation of the indazole ring or the difluorophenyl ring, as well as oxidation of the methanol (B129727) group to an aldehyde and subsequently a carboxylic acid. The fluorine substituents on the phenyl ring may influence the regioselectivity of these metabolic transformations.

The metabolism of a difluoro-substituted quinazolinone, DPC 963, was found to involve oxidative defluorination mediated by CYP3A4, leading to the formation of a benzoquinone imine intermediate. nih.gov A similar pathway could be hypothesized for this compound, where the difluoro-substituted ring undergoes oxidative metabolism.

To definitively identify the metabolites, in vitro experiments using human liver microsomes (HLMs) would be necessary. These studies would involve incubating the parent compound with HLMs and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.

Table 1: Hypothetical In Vitro Metabolites of this compound in Human Liver Microsomes

Metabolite IDProposed StructureBiotransformation
M1(4,6-Difluoro-1H-indazol-3-yl)carbaldehydeOxidation of primary alcohol
M24,6-Difluoro-1H-indazole-3-carboxylic acidOxidation of aldehyde
M3(4,6-Difluoro-5-hydroxy-1H-indazol-3-yl)methanolAromatic hydroxylation
M4(4,6-Difluoro-7-hydroxy-1H-indazol-3-yl)methanolAromatic hydroxylation

This table presents hypothetical data for illustrative purposes.

Target Engagement and Mechanism of Action Studies

Determining the direct molecular targets of this compound is a critical step in elucidating its mechanism of action. Several advanced techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement Validation in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. nih.govresearchgate.netnih.govresearchgate.net The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.gov

In a typical CETSA experiment, cells are treated with the compound of interest, in this case, this compound, and then subjected to a heat shock. The binding of the compound to its target protein can increase the protein's resistance to thermal denaturation. The amount of soluble protein remaining at different temperatures is then quantified, often by Western blotting or mass spectrometry. youtube.com A shift in the melting curve of a specific protein in the presence of the compound indicates direct target engagement.

While no CETSA data for this compound is currently available, this technique has been successfully applied to various indazole derivatives, particularly kinase inhibitors, to validate their target engagement in cells. nih.govnih.gov

Biochemical Pathway Modulation Analysis in Relevant Cell Lines (e.g., Western blot, ELISA, reporter assays)

Once a direct target is identified, the functional consequences of its modulation by this compound can be investigated. This involves analyzing the impact on downstream signaling pathways.

For instance, if the compound targets a specific kinase, Western blot analysis can be used to assess the phosphorylation status of its known substrates. A decrease in the phosphorylation of a substrate in response to compound treatment would provide evidence for the inhibition of the kinase's activity in a cellular context. Enzyme-linked immunosorbent assays (ELISAs) can be employed to quantify changes in the levels of specific proteins or signaling molecules within the cell or in the culture medium. Reporter gene assays can also be utilized, where the expression of a reporter gene (e.g., luciferase) is under the control of a promoter that is regulated by the signaling pathway of interest.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

To obtain a more global understanding of the cellular response to this compound, gene expression and proteomic profiling can be performed.

Gene Expression Profiling: Microarray analysis or RNA sequencing (RNA-Seq) can be used to identify changes in the transcriptome of cells treated with the compound. This can reveal entire pathways that are up- or downregulated, providing insights into the compound's broader biological effects.

Proteomic Profiling: Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry or more advanced label-free quantitative proteomics methods can be used to identify changes in the cellular proteome. nih.gov This can reveal alterations in protein expression levels, post-translational modifications, and protein-protein interactions induced by the compound. rsc.org

Development of Fluorescent or Tagged Probes based on this compound for Biological Imaging and Assays

To visualize the subcellular localization of this compound and its interactions with target proteins, fluorescent or tagged probes can be synthesized. nih.govnih.govrsc.org This typically involves chemically modifying the parent compound to incorporate a fluorescent dye or an affinity tag (e.g., biotin).

The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity or binding affinity for its target. The indazole scaffold provides several potential sites for the attachment of a linker and a tag. Once synthesized, these probes can be used in various applications, including:

Fluorescence Microscopy: To visualize the uptake and subcellular distribution of the compound in living cells.

Affinity Chromatography: To pull down the target protein(s) from cell lysates for identification by mass spectrometry.

High-Content Screening: To develop cell-based assays for identifying other compounds that bind to the same target.

In Vivo Proof-of-Concept for Target Engagement in Animal Models (Strictly for mechanistic understanding, not therapeutic efficacy)

Demonstrating target engagement in a living organism provides crucial validation for the mechanism of action of a compound. nih.govcreative-biolabs.comjubilantbiosys.com For this compound, this would involve administering the compound to an appropriate animal model and then assessing the extent of target binding in relevant tissues.

Several approaches can be used for in vivo target engagement studies:

Ex Vivo Analysis: Tissues from treated animals can be collected and analyzed using techniques like CETSA or Western blotting to measure the occupancy of the target protein by the compound.

Pharmacodynamic (PD) Biomarker Analysis: If the compound modulates the activity of its target, downstream biomarkers can be measured in tissues or biofluids. For example, if the target is a kinase, the phosphorylation of its substrate in tissue samples can be quantified.

Positron Emission Tomography (PET) Imaging: If a radiolabeled version of the compound can be synthesized, PET imaging can be used to non-invasively visualize and quantify target occupancy in the living animal.

These in vivo studies are essential for establishing a clear link between target engagement and the physiological effects of the compound, which is a critical step in its preclinical development for mechanistic understanding.

Analysis of Biomarker Modulation in Relevant Animal Models following Compound Administration

No research findings detailing the modulation of specific biomarkers in animal models following the administration of this compound or its direct derivatives were identified. In drug development, biomarker analysis is a critical step to understand a compound's mechanism of action and to establish a link between drug exposure and the desired biological effect. This typically involves measuring changes in the levels of specific proteins, genes, or other molecules in tissues or fluids from treated animals compared to a control group. The absence of such data for this compound means that its effects on biological pathways in a whole-animal system have not been publicly reported.

Evaluation of Target Occupancy in Tissues from Animal Studies

Similarly, there is a lack of published data on the target occupancy of this compound in any animal tissues. Target occupancy studies are essential to confirm that a drug candidate is binding to its intended molecular target (e.g., an enzyme or a receptor) in the relevant tissues at concentrations that are expected to be therapeutically effective. These studies often employ techniques such as positron emission tomography (PET) imaging or ex vivo tissue binding assays. Without this information, the engagement of this compound with its putative biological target in an in vivo setting remains uncharacterized in the public domain.

It is important to note that such research may be ongoing in private industrial settings or may be part of proprietary drug discovery programs that have not yet been disclosed publicly.

Future Research Directions and Unaddressed Challenges for 4,6 Difluoro 1h Indazol 3 Yl Methanol

Development of Novel Stereoselective Synthetic Pathways for Chiral Derivatives

The presence of a hydroxymethyl group at the 3-position of the indazole ring introduces a potential chiral center if further substituted, opening the door for the development of enantiomerically pure derivatives. Future research could focus on establishing novel stereoselective synthetic routes to access such chiral molecules.

Current Landscape and Future Potential:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of C3-quaternary chiral indazoles has been demonstrated using copper hydride (CuH) catalysis. mit.edu This umpolung strategy, which employs electrophilic indazoles, could be adapted for (4,6-Difluoro-1H-indazol-3-yl)methanol derivatives. mit.edu Future work could explore the use of various chiral ligands and transition metal catalysts to achieve high enantioselectivity in the synthesis of derivatives of this compound.

Bio-inspired Synthesis: Bio-inspired stereoselective synthesis, as demonstrated with other heterocyclic compounds, presents another promising avenue. elsevierpure.com This could involve enzymatic resolutions or the use of chiral pool starting materials to construct the desired stereoisomers.

Atropisomerism: For certain N-aryl substituted derivatives, the potential for atropisomerism exists, where rotation around the N-C bond is restricted. nih.gov The synthesis and chiral separation of such atropisomers of this compound derivatives could lead to novel compounds with unique three-dimensional structures and biological activities. nih.gov

Unaddressed Challenges:

The primary challenge lies in the development of highly efficient and selective catalytic systems that can tolerate the difluoro-substituted indazole core.

The separation of enantiomers on a preparative scale can be a significant hurdle, necessitating the development of robust chromatographic or crystallization-based resolution methods.

Exploration of New Biological Targets and Mechanisms of Action Beyond Current Research

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com The fluorine atoms in this compound can significantly influence its pharmacokinetic and pharmacodynamic profile, making it a candidate for exploring novel biological applications. nih.gov

Potential Future Research Areas:

Kinase Inhibition: The indazole scaffold is a privileged structure in the design of kinase inhibitors. nih.govnih.gov Given that fluorination can enhance binding affinity, future research should focus on screening this compound and its derivatives against a broad panel of protein kinases to identify novel anti-cancer agents. nih.gov For example, derivatives could be designed to target kinases like VEGFR-2, as has been done with other indazole-based compounds. wikipedia.org

Neurodegenerative Diseases: Some indazole derivatives have shown neuroprotective effects. Investigating the potential of this compound in models of Alzheimer's or Parkinson's disease could uncover new therapeutic avenues.

Infectious Diseases: The antimicrobial potential of indazole derivatives remains an area for further exploration. mdpi.com Screening against a diverse range of bacterial and fungal pathogens, including drug-resistant strains, could lead to the discovery of new anti-infective agents.

Unaddressed Challenges:

A significant challenge is the elucidation of the precise mechanism of action for any identified biological activity.

The potential for off-target effects and toxicity needs to be carefully evaluated, a common hurdle in drug development.

Integration into Advanced Functional Materials or Supramolecular Assemblies

The unique electronic properties conferred by the difluoro-substituted indazole ring, coupled with the reactive hydroxymethyl group, make this compound a promising building block for advanced functional materials.

Potential Applications:

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the indazole core, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The hydroxymethyl group provides a handle for polymerization or grafting onto surfaces.

Supramolecular Chemistry: The indazole N-H and the hydroxymethyl group can participate in hydrogen bonding, enabling the formation of well-ordered supramolecular assemblies. rsc.org The perfluorinated nature of related indazoles has been shown to influence their solid-state packing into dimers or helical structures. rsc.org The supramolecular organization of this compound and its derivatives could be explored for applications in crystal engineering and the design of materials with specific optical or electronic properties.

Sensors: The indazole scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules. The fluorine atoms could enhance the sensitivity and selectivity of such sensors.

Unaddressed Challenges:

The synthesis of well-defined polymers or supramolecular structures from this compound requires careful control over reaction conditions.

The long-term stability and performance of materials incorporating this compound need to be thoroughly investigated.

Application in Catalysis or Organocatalysis Utilizing the Indazole Framework

The indazole scaffold itself can act as a ligand for metal catalysts or as a core for organocatalysts.

Future Research Directions:

Ligand Development: The nitrogen atoms of the indazole ring can coordinate with transition metals. The electronic modifications due to the fluorine atoms in this compound could lead to the development of novel ligands for various catalytic transformations, such as cross-coupling reactions.

Organocatalysis: The indazole moiety can be incorporated into more complex structures to create organocatalysts for asymmetric synthesis. The hydroxymethyl group can be used to attach the indazole unit to a larger chiral scaffold.

Unaddressed Challenges:

The design and synthesis of effective and stable catalysts based on the this compound framework can be complex.

Demonstrating high catalytic activity and selectivity for specific reactions remains a significant research endeavor.

Advanced Predictive Modeling for Structure-Function Relationships and De Novo Design

Computational methods are increasingly integral to the design of new molecules with desired properties.

Future Applications:

QSAR and Docking Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound derivatives to predict their biological activity. researchgate.net Molecular docking studies can be used to predict the binding modes of these compounds to specific biological targets, guiding the design of more potent inhibitors. mdpi.com

De Novo Design: Advanced computational algorithms can be employed for the de novo design of novel indazole derivatives with optimized properties. These methods can explore a vast chemical space to identify promising candidates for synthesis and testing.

Unaddressed Challenges:

The accuracy of predictive models is highly dependent on the quality and quantity of experimental data available for training and validation.

Developing computational models that can accurately predict the complex biological interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds remains a challenge.

Challenges in Scalable Synthesis and Process Chemistry Development for Industrial Relevance

For any compound to be of practical use, its synthesis must be scalable, cost-effective, and safe.

Key Challenges:

Regioselectivity: The synthesis of indazoles can often lead to mixtures of N1 and N2 isomers. Developing highly regioselective and scalable methods for the synthesis of this compound is crucial. rsc.org Recent work on selective N1-alkylation of indazoles highlights the ongoing efforts in this area. rsc.orgresearchgate.net

Starting Material Availability: The availability and cost of the appropriately fluorinated starting materials can be a limiting factor for large-scale production.

Process Safety and Optimization: The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, efficiency, and purity of the final product.

Multi-component Reactions Incorporating the Indazole Core for Rapid Library Generation

Multi-component reactions (MCRs) are powerful tools for rapidly generating libraries of structurally diverse compounds from simple starting materials. rsc.orgfigshare.com

Future Research Focus:

Novel MCRs: Designing novel MCRs that incorporate a this compound-derived building block would allow for the efficient synthesis of a wide range of derivatives. For instance, Ugi or Passerini-type reactions could be explored. acs.org

Diversity-Oriented Synthesis: MCRs can be employed in diversity-oriented synthesis (DOS) strategies to create libraries of complex and diverse indazole-containing molecules for high-throughput screening against various biological targets.

Unaddressed Challenges:

The development of MCRs that are compatible with the functional groups present in this compound and provide high yields and purity can be challenging.

The identification of suitable and readily available starting materials for such MCRs is a key consideration.

Q & A

Q. How can the synthesis of (4,6-Difluoro-1H-indazol-3-yl)methanol be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves two key steps:
  • Continuous Flow Reactors : These enable precise control of reaction parameters (temperature, residence time) to minimize side reactions. For example, fluorination steps in indazole derivatives are sensitive to reaction kinetics, which can be fine-tuned in flow systems .
  • Advanced Purification : High-performance liquid chromatography (HPLC) with gradient elution (e.g., methanol/water gradients) is recommended to isolate the hydroxymethyl-substituted product from unreacted precursors. Adjusting pH during chromatography (e.g., using trifluoroacetic acid) improves peak resolution .

Table 1 : Example Reaction Conditions

ParameterOptimal Value
Reactor TypeContinuous Flow
Temperature80–100°C
Purification MethodReverse-Phase HPLC
Eluent CompositionMeOH:H2O (70:30)

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refining crystal structures. The hydroxymethyl group’s orientation and hydrogen-bonding interactions (e.g., O–H···N/F) can be resolved via high-resolution data (>1.0 Å). SHELX’s robust handling of fluorine atoms reduces refinement errors .
  • NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorination positions. For example, ¹H-¹³C HSQC can resolve coupling between the hydroxymethyl proton and adjacent carbons .

Q. What challenges arise during purification, and how are they addressed?

  • Methodological Answer : Challenges include polar byproducts and residual solvents. Solutions:
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to separate the hydroxymethyl product from dimers or fluorinated impurities .
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals, leveraging the compound’s moderate solubility in polar solvents.

Advanced Research Questions

Q. How can contradictory data in spectroscopic or biological assays be resolved?

  • Methodological Answer : Apply iterative triangulation:
  • Multi-Technique Validation : Cross-validate NMR (e.g., ¹H, ¹³C, ¹⁹F) with IR spectroscopy (O–H stretch at 3200–3400 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .
  • Statistical Analysis : Use principal component analysis (PCA) to identify outliers in biological assay replicates, especially when testing enzyme inhibition (e.g., IC₅₀ variability) .

Q. What computational methods predict the reactivity of the hydroxymethyl and fluorine groups?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software can model electrophilic substitution at the 4- and 6-fluoro positions. Basis sets like 6-31G(d,p) accurately predict activation energies for nucleophilic attacks .
  • Molecular Docking : AutoDock Vina assesses binding interactions in enzyme-inhibition studies. For example, the hydroxymethyl group’s hydrogen-bonding potential can be mapped to kinase active sites .

Q. How to design experiments for studying substitution reactions at fluorine sites?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress (e.g., SNAr mechanisms) via in situ ¹⁹F NMR. Use DMSO-d₆ as a solvent to stabilize transition states .
  • Isotopic Labeling : Introduce ¹⁸O into the hydroxymethyl group via H₂¹⁸O exchange to track oxygen participation in oxidation reactions .

Table 2 : Example Substitution Reaction Parameters

NucleophileSolventTemperatureYield (%)
NaOMeDMF80°C72
PiperidineTHF60°C65

Q. What strategies ensure stability during long-term storage or in biological assays?

  • Methodological Answer :
  • Thermal Analysis : TGA/DSC identifies decomposition thresholds (>150°C). Store at –20°C under nitrogen to prevent hydroxymethyl oxidation .
  • Buffer Compatibility : Use phosphate-buffered saline (pH 7.4) with 5% DMSO for aqueous solubility in cell-based assays. Avoid strong acids to prevent defluorination .

Q. How should researchers navigate open data requirements while protecting unpublished findings?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Data Repositories : Deposit crystallographic data (CIF files) in the Cambridge Structural Database with embargo options.
  • Ethical Redaction : Share synthetic protocols without disclosing proprietary catalysts or exact yields in precompetitive research .

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